molecular formula C12H14N2 B15070576 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline CAS No. 881404-62-2

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

Cat. No.: B15070576
CAS No.: 881404-62-2
M. Wt: 186.25 g/mol
InChI Key: RXXCSQMKESCCCN-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline is a heterocyclic compound that contains a fused pyrrole and quinazoline ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with an appropriate aldehyde or ketone, followed by cyclization to form the quinazoline ring system. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other advanced techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include quinazoline oxides, reduced quinazoline derivatives, and substituted quinazoline compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline include:

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both pyrrole and quinazoline rings. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

CAS No.

881404-62-2

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

2-methyl-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline

InChI

InChI=1S/C12H14N2/c1-9-6-12-13-11-5-3-2-4-10(11)8-14(12)7-9/h2-5,9H,6-8H2,1H3

InChI Key

RXXCSQMKESCCCN-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC3=CC=CC=C3CN2C1

Origin of Product

United States

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